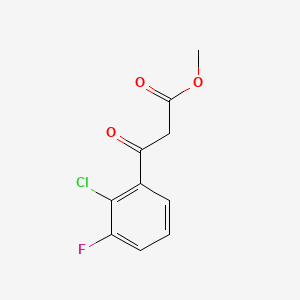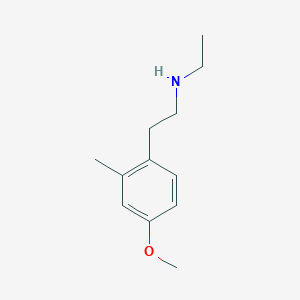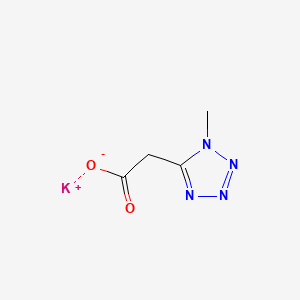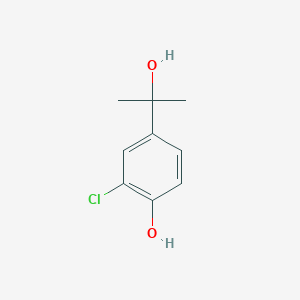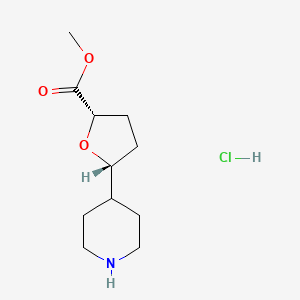
2-Methylcyclopropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclopropane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, medicinal chemistry, and chemical biology. The presence of the sulfonyl fluoride group imparts specific properties to the molecule, allowing it to participate in a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropane-1-sulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions . This method is advantageous due to its simplicity and high yield.
Another method involves the direct fluorosulfonylation of 2-methylcyclopropane using fluorosulfonyl radicals. This approach is more challenging but offers a concise and efficient route to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming stable sulfur (VI) linkages.
Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfonyl fluoride group with nucleophiles, forming stable covalent bonds.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, phenols, and other nucleophiles. The reactions typically occur under mild conditions, making them suitable for a wide range of applications .
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfur-containing compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Methylcyclopropane-1-sulfonyl fluoride has found applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2-Methylcyclopropane-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophiles such as amino acids in proteins, leading to the formation of stable covalent linkages. This property is exploited in the design of covalent enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Ethenesulfonyl fluoride: Similar in reactivity, used in SuFEx reactions.
1-Bromoethene-1-sulfonyl fluoride: Another sulfonyl fluoride used in click chemistry.
Sulfuryl fluoride: A gas used in fluorosulfonylation reactions.
Uniqueness
2-Methylcyclopropane-1-sulfonyl fluoride is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over reactivity and selectivity .
Properties
Molecular Formula |
C4H7FO2S |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-methylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H7FO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3 |
InChI Key |
UZRCXARWTMRHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
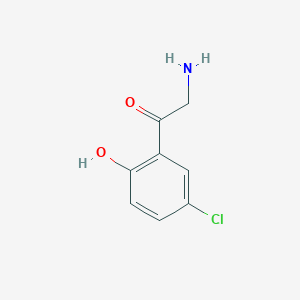
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)

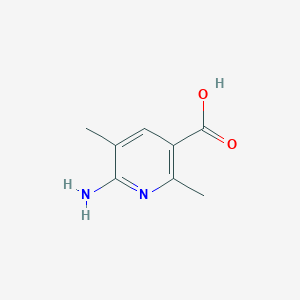
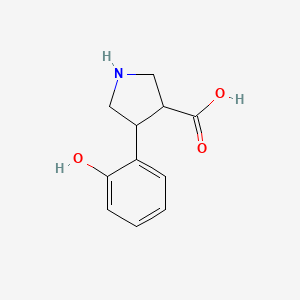
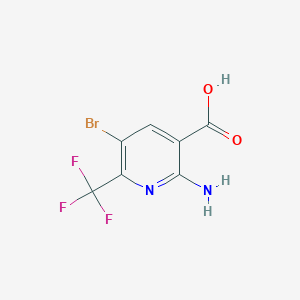
![2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)
